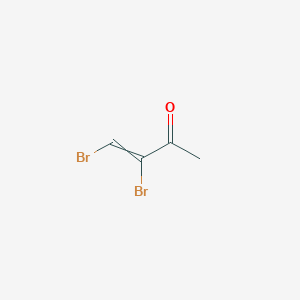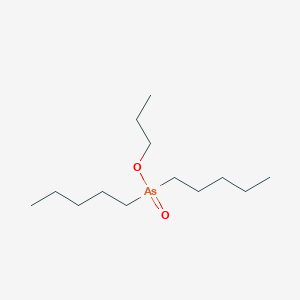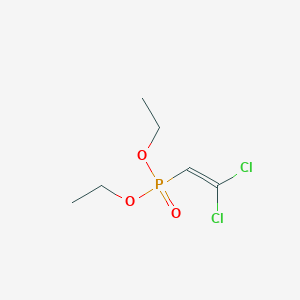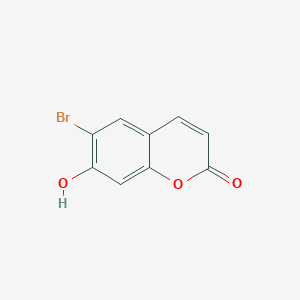![molecular formula C22H28O2S B14627185 {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid CAS No. 54997-34-1](/img/structure/B14627185.png)
{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a phenylacetic acid moiety substituted with an octylphenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 4-octylphenylthiol with 2-bromo-phenylacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenylacetic acid moiety may interact with receptors or enzymes involved in metabolic pathways, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid: Similar structure but with a chlorophenyl group instead of an octylphenyl group.
{2-[(4-Methylphenyl)sulfanyl]phenyl}acetic acid: Similar structure but with a methylphenyl group instead of an octylphenyl group.
Uniqueness
The presence of the octyl group in {2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid imparts unique hydrophobic properties, which can influence its solubility, bioavailability, and interaction with biological membranes
Propriétés
Numéro CAS |
54997-34-1 |
|---|---|
Formule moléculaire |
C22H28O2S |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-[2-(4-octylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C22H28O2S/c1-2-3-4-5-6-7-10-18-13-15-20(16-14-18)25-21-12-9-8-11-19(21)17-22(23)24/h8-9,11-16H,2-7,10,17H2,1H3,(H,23,24) |
Clé InChI |
XHDMZQXHPLXZIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)


![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)


![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
